N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
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Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has identified derivatives of quinazoline, which are structurally related to "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide", showing potential as antimicrobial and antifungal agents. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were evaluated for their antibacterial and antifungal properties against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesized compounds were found to possess significant activities, suggesting the potential of quinazoline derivatives in treating infections (Desai, Dodiya, & Shihora, 2011).
Anticancer Activities
Another area of research has focused on the anticancer properties of quinazoline derivatives. Sirisoma et al. (2009) conducted a study on a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrating its potency as an apoptosis inducer in cancer cells. The compound exhibited significant efficacy in human breast and other cancer models, highlighting the potential of quinazoline derivatives in cancer therapy (Sirisoma et al., 2009).
Mechanisms of Action
The mechanisms underlying the activities of quinazoline derivatives in scientific research span various biological pathways. For instance, KYS05090, a T-type Ca2+ channel blocker with a quinazoline structure, has been shown to induce autophagy and apoptosis in lung adenocarcinoma cells through the generation of reactive oxygen species (ROS) and the reduction of glucose uptake. This study by Rim et al. (2014) provides insight into how modifications in the quinazoline core can influence cellular processes, offering avenues for the development of novel chemotherapeutic agents (Rim et al., 2014).
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQALRPNNHERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.